molecular formula C13H9NO5 B1297484 2-(4-Nitrophenoxy)benzoic acid CAS No. 6082-87-7

2-(4-Nitrophenoxy)benzoic acid

Cat. No. B1297484
CAS RN: 6082-87-7
M. Wt: 259.21 g/mol
InChI Key: LZYVYVIQKXALAF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)benzoic acid is a reactive intermediate that can be used as an isomerizable precursor . It has a molecular weight of 259.22 .


Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenoxy)benzoic acid is represented by the linear formula C13H9NO5 . The InChI code for this compound is 1S/C13H9NO5/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H, (H,15,16) .


Physical And Chemical Properties Analysis

2-(4-Nitrophenoxy)benzoic acid is a solid substance . It has a melting point range of 154 - 157 degrees Celsius . The compound has a molecular weight of 259.22 .

Scientific Research Applications

  • Chemical Properties and Uses

    • Summary of Application : “2-(4-Nitrophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H9NO5. It has a molecular weight of 259.22 and a melting point between 154 - 157 degrees Celsius .
  • Crystallography Study

    • Summary of Application : A study was conducted on the crystal structure of “2-(4-Nitrophenoxy)benzoic acid”. The compound was found to form a three-dimensional hydrogen-bonded framework in a triclinic structure .
    • Methods of Application : The study involved crystallizing the compound and then analyzing its structure using X-ray crystallography .
    • Results or Outcomes : The study found that the molecules of the compound are linked by O-H hydrogen bonds into two types of R2 2(8) dimer, only one of which is centrosymmetric .

Safety And Hazards

2-(4-Nitrophenoxy)benzoic acid is associated with several safety hazards. It can cause skin irritation and serious eye damage. Prolonged or repeated exposure if inhaled can cause damage to organs, specifically the lungs .

Relevant Papers Relevant papers on 2-(4-Nitrophenoxy)benzoic acid include studies on its molecular structure , as well as its physical and chemical properties . These papers provide valuable insights into the characteristics and potential applications of this compound.

properties

IUPAC Name

2-(4-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYVYVIQKXALAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332586
Record name 2-(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenoxy)benzoic acid

CAS RN

6082-87-7
Record name 2-(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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